molecular formula C36H16N8O8Zn B13824828 Zinc(II) tetranitrophthalocyanine

Zinc(II) tetranitrophthalocyanine

Cat. No.: B13824828
M. Wt: 753.9 g/mol
InChI Key: QRBOGSDGVCIIAO-UHFFFAOYSA-N
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Description

Zinc(II) tetranitrophthalocyanine: is a macrocyclic compound that belongs to the phthalocyanine family. It is known for its unique electronic and optical properties, making it a valuable material in various scientific and industrial applications. This compound is characterized by its blue to black appearance and is often used as a photosensitizer due to its ability to generate light over a wide range of wavelengths .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zinc(II) tetranitrophthalocyanine typically involves the reaction of phthalonitrile derivatives with zinc salts under specific conditions. One common method includes the cyclotetramerization of 4-nitrophthalonitrile in the presence of zinc acetate. The reaction is usually carried out in a high-boiling solvent such as quinoline or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Zinc(II) tetranitrophthalocyanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of zinc(II) phthalocyanine dioxides, while reduction can produce zinc(II) phthalocyanine dihydrides .

Scientific Research Applications

Chemistry: Zinc(II) tetranitrophthalocyanine is widely used as a photosensitizer in photochemical reactions. Its ability to absorb light and generate reactive oxygen species makes it valuable in various photochemical processes .

Biology and Medicine: In biological and medical research, this compound is used in photodynamic therapy (PDT) for cancer treatment. It helps in the selective destruction of cancer cells by generating reactive oxygen species upon light activation .

Industry: The compound is also used in the development of organic solar cells and gas sensors due to its excellent electronic properties.

Mechanism of Action

The mechanism of action of Zinc(II) tetranitrophthalocyanine is primarily related to its ability to transfer electrons. Upon light activation, the compound can transfer electrons from the zinc cation to the quinoid ring system, generating reactive oxygen species. These reactive species can then interact with various molecular targets, leading to the desired photochemical or therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Zinc(II) tetranitrophthalocyanine is unique due to the presence of nitro groups, which enhance its electron-withdrawing capabilities and photochemical properties. This makes it particularly effective as a photosensitizer and in applications requiring strong electron transfer capabilities .

Properties

Molecular Formula

C36H16N8O8Zn

Molecular Weight

753.9 g/mol

IUPAC Name

zinc;6,15,24,33-tetranitro-37,39-diaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaene

InChI

InChI=1S/C36H16N8O8.Zn/c45-41(46)17-1-5-21-25(9-17)33-14-30-23-7-3-19(43(49)50)11-27(23)35(39-30)16-32-24-8-4-20(44(51)52)12-28(24)36(40-32)15-31-22-6-2-18(42(47)48)10-26(22)34(38-31)13-29(21)37-33;/h1-16H;/q-2;+2

InChI Key

QRBOGSDGVCIIAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C3=CC4=NC(=CC5=C6C=CC(=CC6=C([N-]5)C=C7C8=C(C=C(C=C8)[N+](=O)[O-])C(=N7)C=C2[N-]3)[N+](=O)[O-])C9=C4C=CC(=C9)[N+](=O)[O-].[Zn+2]

Origin of Product

United States

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